2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide
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Overview
Description
2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide is a chemical compound with a complex structure that includes a benzyloxy group, a cyano group, and a dimethylbutyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzyloxyacetic acid with 1-cyano-1,3-dimethylbutylamine under appropriate conditions to form the desired acetamide. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The cyano group can be reduced to form an amine or other nitrogen-containing functional groups.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the benzyloxy group can participate in hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzyloxy)-N-(1-cyano-1,3-dimethylpropyl)acetamide
- 2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)propionamide
- 2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)butyramide
Uniqueness
2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group provides opportunities for further functionalization, while the cyano group offers reactivity towards various nucleophiles and electrophiles.
Properties
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13(2)9-16(3,12-17)18-15(19)11-20-10-14-7-5-4-6-8-14/h4-8,13H,9-11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIXJBCAQXVKHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)COCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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